Ethyl 2-amino-4-(3-nitrophenyl)-4-oxobut-2-enoate
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Overview
Description
Ethyl 2-amino-4-(3-nitrophenyl)-4-oxobut-2-enoate is a synthetic organic compound with a complex structure It is characterized by the presence of an ethyl ester group, an amino group, a nitrophenyl group, and a but-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(3-nitrophenyl)-4-oxobut-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 3-nitrobenzaldehyde in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(3-nitrophenyl)-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles like halides or amines.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxides.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-amino-4-(3-nitrophenyl)-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(3-nitrophenyl)-4-oxobut-2-enoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(4-nitrophenyl)-4-oxobut-2-enoate
- Ethyl 2-amino-4-(4-propoxyphenyl)-4-oxobut-2-enoate
- Ethyl 2-amino-4-(4-ethoxyphenyl)-4-oxobut-2-enoate
Uniqueness
Ethyl 2-amino-4-(3-nitrophenyl)-4-oxobut-2-enoate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H12N2O5 |
---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
ethyl 2-amino-4-(3-nitrophenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C12H12N2O5/c1-2-19-12(16)10(13)7-11(15)8-4-3-5-9(6-8)14(17)18/h3-7H,2,13H2,1H3 |
InChI Key |
VTNMLEZYIPFWRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC(=O)C1=CC(=CC=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
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